Comprehensive Technical Guide: Chemical Structure, Synthesis, and Pharmacological Potential of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Pharmacological Potential of 4-[(1-Adamantylcarbonyl)amino]benzoic Acid
Executive Summary
The compound 4-[(1-Adamantylcarbonyl)amino]benzoic acid (CAS Registry Number: 62144-92-7) is a highly specialized structural building block utilized in medicinal chemistry and drug discovery. By coupling a highly lipophilic adamantane cage with a polar benzoic acid pharmacophore via a rigid amide linker, this molecule serves as a versatile scaffold. It is particularly valuable in the development of receptor agonists, enzyme inhibitors, and lipophilic prodrugs where escaping the planar "flatland" of traditional aromatic compounds is required to enhance target affinity and metabolic stability[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural deconstruction, and a self-validating synthetic methodology designed for research-scale drug development.
Physicochemical Properties & Molecular Weight Analysis
The molecular architecture of 4-[(1-adamantylcarbonyl)amino]benzoic acid yields a precise molecular weight of 299.36 g/mol [2]. The balance between the massive hydrophobic bulk of the adamantyl group and the hydrogen-bonding capacity of the amide and carboxylic acid groups dictates its solubility and partition coefficient.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Structural Implication |
| IUPAC Name | 4-(adamantane-1-amido)benzoic acid | Defines the exact connectivity of the core moieties. |
| CAS Number | 62144-92-7 | Standardized registry identifier[2]. |
| Molecular Formula | C₁₈H₂₁NO₃ | Balances high carbon count with essential heteroatoms. |
| Molecular Weight | 299.36 g/mol | Optimal for small-molecule drug design (Lipinski compliant)[2]. |
| H-Bond Donors | 2 (Amide N-H, Carboxyl O-H) | Facilitates critical interactions within target protein pockets. |
| H-Bond Acceptors | 3 (Amide C=O, Carboxyl C=O, -OH) | Enables coordination with backbone amides or water networks. |
| Rotatable Bonds | 3 | High conformational rigidity, reducing entropic penalty upon binding. |
Structural Deconstruction & Pharmacophore Mapping
The utility of this compound in drug discovery is best understood by deconstructing it into its three functional domains.
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The 1-Adamantyl Group (Lipophilic Core): Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon. In medicinal chemistry, incorporating an adamantyl group increases the calculated partition coefficient (clogP) by approximately 3.1 log units, drastically improving membrane permeability and blood-brain barrier (BBB) penetration[1]. Furthermore, its massive steric bulk shields adjacent bonds from enzymatic degradation, thereby enhancing the metabolic stability and plasma half-life of the molecule[3].
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The Amide Linker: This bond connects the lipophilic cage to the aromatic system. It restricts the rotational degrees of freedom and provides a rigid vector that perfectly positions the adamantyl group and the benzoic acid in 3D space.
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The Benzoic Acid Moiety (Polar Head): Derived from para-aminobenzoic acid (PABA), this section acts as the primary polar interacting group. The carboxylate can form strong ionic salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in target binding pockets, a mechanism frequently exploited in the design of Retinoic Acid Receptor (RAR) agonists and soluble epoxide hydrolase (sEH) inhibitors.
Caption: Structural deconstruction and pharmacophore mapping of 4-[(1-Adamantylcarbonyl)amino]benzoic acid.
Synthesis Methodology & Experimental Protocol
The synthesis of 4-[(1-adamantylcarbonyl)amino]benzoic acid is achieved via a nucleophilic acyl substitution. The protocol below is engineered to be a self-validating system , ensuring high yield and purity without the need for complex chromatography.
Reaction Causality and Design
The reaction couples 4-aminobenzoic acid with 1-adamantanecarbonyl chloride. Triethylamine (TEA) is utilized as an acid scavenger. This is a critical causal choice: without TEA, the HCl byproduct would protonate the weakly nucleophilic aniline nitrogen of the starting material, halting the reaction. Tetrahydrofuran (THF) is selected as the aprotic solvent because it readily dissolves the starting materials while allowing the TEA·HCl salt byproduct to precipitate, providing a visual indicator of reaction progress.
Table 2: Experimental Reagent Quantities (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 4-Aminobenzoic Acid | 137.14 | 1.0 | 1.37 g | Nucleophile / Core Scaffold |
| 1-Adamantanecarbonyl Chloride | 198.73 | 1.1 | 2.19 g | Electrophile / Lipophilic Donor |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL | Acid Scavenger / Base |
| Tetrahydrofuran (THF) | 72.11 | - | 20.0 mL | Aprotic Solvent |
| 1M Hydrochloric Acid | 36.46 | Excess | 30.0 mL | Quenching Agent / Precipitant |
Step-by-Step Protocol
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Reagent Solubilization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous THF (20 mL). Inject triethylamine (2.1 mL, 15 mmol) and stir until a homogeneous solution is achieved.
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Electrophilic Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 1-adamantanecarbonyl chloride (2.19 g, 11 mmol) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation Check: A white precipitate (TEA·HCl) will form, confirming the generation of the amide bond and the release of HCl.
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Acidic Quench & Precipitation: Pour the reaction mixture into 30 mL of vigorously stirring 1M HCl.
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Isolation: Filter the resulting white precipitate under a vacuum. Wash the filter cake with distilled water (2 × 15 mL) to remove residual salts, followed by cold ethanol (10 mL). Dry under an active vacuum to yield the pure product.
The Self-Validating Isolation Mechanism
The isolation step is driven by precise physicochemical causality. The addition of 1M HCl neutralizes excess TEA and ensures the benzoic acid moiety remains fully protonated (neutral). Because the adamantyl group is extremely lipophilic[3], the fully neutral product is entirely insoluble in the acidic aqueous-THF mixture and crashes out as a solid. This forces the highly pure product out of the solution, allowing for isolation via simple vacuum filtration.
Caption: Step-by-step synthetic workflow for 4-[(1-Adamantylcarbonyl)amino]benzoic acid.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized 4-[(1-adamantylcarbonyl)amino]benzoic acid, the following analytical benchmarks should be observed:
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¹H-NMR (400 MHz, DMSO-d₆): The adamantyl protons will present as distinct multiplets in the aliphatic region (1.60 - 2.10 ppm, 15H). The aromatic protons of the para-substituted benzoic acid will appear as an AA'BB' system (two doublets) around 7.70 - 7.90 ppm (4H). Crucially, the success of the coupling is validated by the appearance of a sharp amide N-H singlet at ~9.5 ppm (1H) and the disappearance of the broad primary amine signal of the starting material.
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Mass Spectrometry (ESI-MS): Operating in negative ion mode, the spectrum will display a dominant[M-H]⁻ peak at m/z 298.3, perfectly correlating with the exact mass of the deprotonated molecule.
References
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62144-92-7 CAS MSDS (4-[(1-ADAMANTYLCARBONYL)AMINO]BENZOIC ACID) Source: ChemicalBook URL:2
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4-(adamantane-1-amido)benzoic acid | 62144-92-7 Source: MilliporeSigma (Sigma-Aldrich) URL:
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Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci / Australian Journal of Chemistry URL:1
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: NIH / Chemical Reviews URL:3
